molecular formula C7H4BrFN2 B3033103 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile CAS No. 831203-14-6

2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile

Cat. No.: B3033103
CAS No.: 831203-14-6
M. Wt: 215.02
InChI Key: WGJBIRWYBFXNFT-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . This suggests that it may be harmful if swallowed. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile’s action are currently unknown . Future research will hopefully shed light on these effects and contribute to our understanding of this compound’s potential therapeutic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and in an inert atmosphere . .

Biochemical Analysis

Biochemical Properties

2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds processed by this enzyme.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neuronal cells . Additionally, its high gastrointestinal absorption suggests significant effects on intestinal cells and related metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of CYP1A2, which is involved in the metabolism of various drugs and endogenous compounds . This inhibition can lead to altered levels of these substances in the body, affecting overall cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses can cause significant changes in liver enzyme levels, indicating potential hepatotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its high gastrointestinal absorption and ability to permeate the blood-brain barrier . These properties suggest that the compound can accumulate in various tissues, potentially leading to localized effects.

Preparation Methods

The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-3-fluoropyridine with acetonitrile under specific conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, in substitution reactions, the bromine atom can be replaced by other functional groups using appropriate nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBIRWYBFXNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277622
Record name 5-Bromo-3-fluoro-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-14-6
Record name 5-Bromo-3-fluoro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831203-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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